2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C18H38O2S It is characterized by the presence of a long tetradecyl chain attached to a sulfanyl group, which is further connected to an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of tetradecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Tetradecyl mercaptan (C14H29SH) is reacted with ethylene oxide (C2H4O) in the presence of a base catalyst such as sodium hydroxide (NaOH).
Step 2: The reaction mixture is stirred at a temperature of around 50-60°C for several hours.
Step 3: The product is then purified using standard techniques such as distillation or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance efficiency and yield. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides (R-S(O)-R’) and sulfones (R-SO2-R’).
Reduction: Tetradecyl mercaptan (C14H29SH).
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: Used as a surfactant or emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is largely dependent on its structural features. The long tetradecyl chain allows the compound to interact with lipid bilayers, making it useful in studies involving membrane dynamics. The sulfanyl group can participate in redox reactions, potentially affecting cellular redox states. The ethoxyethanol moiety provides hydrophilicity, enabling the compound to interact with aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Aminoethoxy)ethoxy]ethanol
- 2-[2-(Ethylamino)ethoxy]ethan-1-ol
Uniqueness
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid interactions and membrane studies. In contrast, similar compounds with shorter alkyl chains or different functional groups may not exhibit the same level of interaction with lipid bilayers or may have different solubility profiles.
Properties
CAS No. |
872717-98-1 |
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Molecular Formula |
C18H38O2S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2-(2-tetradecylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18-16-20-15-14-19/h19H,2-18H2,1H3 |
InChI Key |
LFMCUHZOSGVTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSCCOCCO |
Origin of Product |
United States |
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